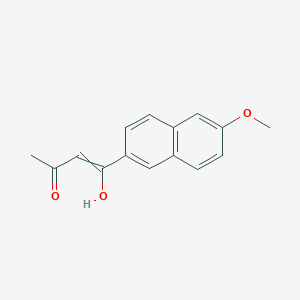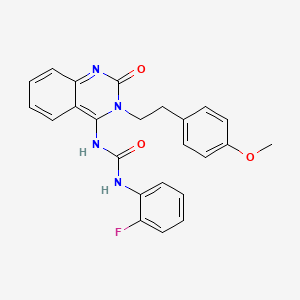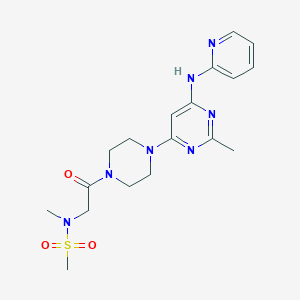
3-(Nitrosomethylamino)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Nitrosomethylamino)propanal: is an organic compound with the molecular formula C₄H₈N₂O₂ It is a nitroso compound, characterized by the presence of a nitroso group (-NO) attached to a methylamino group, which is further connected to a propanal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Nitrosation: One common method for synthesizing 3-(Nitrosomethylamino)propanal involves the direct nitrosation of methylamino derivatives. This process typically uses nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in the presence of an acid catalyst.
Reduction of Nitro Compounds: Another approach involves the reduction of nitro compounds to their corresponding nitroso derivatives. This can be achieved using reducing agents such as iron powder or zinc dust in acidic conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Nitrosomethylamino)propanal can undergo oxidation reactions to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form amines or hydroxylamines using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions where the nitroso group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Nitro compounds
Reduction: Amines, hydroxylamines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Chemistry: 3-(Nitrosomethylamino)propanal is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand the mechanisms of nitrosation and its impact on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs that target specific molecular pathways. Its ability to modify proteins through nitrosation is of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in the manufacturing of polymers, dyes, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Nitrosomethylamino)propanal involves its ability to undergo nitrosation reactions, which can modify proteins and other biomolecules. The nitroso group can react with thiol groups in proteins, leading to the formation of S-nitrosothiols. This modification can alter the function of proteins and affect various cellular pathways. The compound’s reactivity with nucleophiles also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
- 3-(Nitrosomethylamino)propionitrile
- 3-(Methylthio)propionaldehyde
- 3-Methylbutanal
Comparison: 3-(Nitrosomethylamino)propanal is unique due to its specific nitroso group attached to a propanal structure. This configuration imparts distinct reactivity compared to other similar compounds. For instance, 3-(Nitrosomethylamino)propionitrile has a nitrile group instead of an aldehyde, which significantly alters its chemical behavior and applications. Similarly, 3-(Methylthio)propionaldehyde contains a sulfur atom, leading to different reactivity patterns.
Propriétés
Formule moléculaire |
C4H8N2O2 |
|---|---|
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
3-(nitrosomethylamino)propanal |
InChI |
InChI=1S/C4H8N2O2/c7-3-1-2-5-4-6-8/h3,5H,1-2,4H2 |
Clé InChI |
BKXBJLDANRWOCJ-UHFFFAOYSA-N |
SMILES canonique |
C(CNCN=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-11-ethyl-5,7-dihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B14120222.png)
![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14120230.png)


![(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B14120245.png)


